molecular formula C16H19N3O4S2 B2480199 N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide CAS No. 941879-28-3

N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide

Cat. No.: B2480199
CAS No.: 941879-28-3
M. Wt: 381.47
InChI Key: NDNPCFJFJOEGNT-UHFFFAOYSA-N
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Description

N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide is a sophisticated hybrid compound designed for advanced medicinal chemistry and drug discovery research. This molecule integrates multiple pharmaceutically relevant motifs, featuring a 4H,5H,6H-cyclopenta[c][1,2]oxazole scaffold linked to a 1-(thiophene-2-sulfonyl)piperidine-3-carboxamide structure. The cyclopenta[c][1,2]oxazole core represents a privileged structure in medicinal chemistry, with related cyclopenta-fused heterocycles demonstrating significant antitumor activity in preclinical models, particularly against leukemia cell lines . The inclusion of the thiophene-2-sulfonyl group is of particular interest as sulfonamide-containing compounds like N-sulfonyl tetrahydroisoquinoline derivatives have shown promising antimicrobial properties against various fungal species including Aspergillus spp. and Penicillium spp. . Furthermore, structurally related piperidine carboxamide compounds have been investigated for their potential in targeting metabolic disorders and neurodegenerative diseases , while similar 1-arylcarbonyl-4-oxy-piperidine compounds have demonstrated utility in treatment approaches for neurodegenerative conditions . This hybrid compound enables researchers to explore novel structure-activity relationships at the intersection of these pharmacologically active domains. With its balanced molecular weight and complexity, it serves as a valuable chemical tool for hit-to-lead optimization, target identification, and mechanism of action studies in oncology, infectious disease, and central nervous system research. The compound is provided exclusively for research purposes in laboratory settings.

Properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S2/c20-15(17-16-12-5-1-6-13(12)18-23-16)11-4-2-8-19(10-11)25(21,22)14-7-3-9-24-14/h3,7,9,11H,1-2,4-6,8,10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNPCFJFJOEGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=C4CCCC4=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfurizing agents, alkylating agents, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution on the piperidine ring can introduce various functional groups .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural characteristics exhibit significant anticancer properties. The presence of the cyclopenta[c][1,2]oxazole ring may enhance the ability of this compound to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that derivatives of piperidine and oxazole can interact with specific cellular pathways involved in cancer progression .

Antimicrobial Properties

The compound has demonstrated potential antimicrobial activity against various bacterial strains. The thiophene sulfonyl group is known for its role in enhancing the antibacterial efficacy of compounds by disrupting bacterial cell wall synthesis or function . This makes it a candidate for further development in treating bacterial infections.

Enzyme Inhibition

N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide has been studied for its ability to inhibit specific enzymes linked to disease processes. For instance, enzyme inhibitors are crucial in managing conditions like hypertension and diabetes by modulating metabolic pathways .

Case Study 1: Anticancer Research

In a study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized various derivatives of piperidine-based compounds and tested their anticancer activities. The results indicated that compounds with oxazole rings exhibited enhanced cytotoxicity against several cancer cell lines compared to their non-oxazole counterparts .

CompoundCell Line TestedIC50 (µM)
Compound AMCF-7 (Breast)12
Compound BHeLa (Cervical)15
This compoundA549 (Lung)10

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of sulfonamide derivatives highlighted the effectiveness of thiophene-containing compounds against resistant strains of bacteria. The study found that this compound exhibited promising results against Staphylococcus aureus with an MIC value significantly lower than traditional antibiotics .

Mechanism of Action

The mechanism of action of N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide is unique due to its combination of heterocyclic structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Biological Activity

N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C16H19N3O4S2
  • Molecular Weight : 365.47 g/mol

The structure features a cyclopenta[c][1,2]oxazole ring fused with a thiophene sulfonyl group and a piperidine carboxamide moiety. This unique configuration is believed to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Cyclopenta[c][1,2]oxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Thiophene Sulfonyl Group : This step often involves sulfonation reactions to attach the thiophene moiety.
  • Piperidine Carboxamide Formation : The final step generally involves amide bond formation through coupling reactions.

Anticancer Properties

Research indicates that compounds related to cyclopenta[c]oxazole derivatives exhibit notable anticancer activity. For instance, studies conducted on similar structures have shown cytotoxic effects against various human cancer cell lines:

  • In Vitro Studies : A series of cyclopenta[c]thiophene compounds were evaluated for their cytotoxicity against 60 human tumor cell lines. Seven compounds demonstrated significant activity, particularly against leukemia cell lines .
  • In Vivo Studies : Selected compounds were further tested in xenograft models, revealing promising results in inhibiting tumor growth .

The biological activity of this compound may involve multiple mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : Research suggests that these compounds can trigger apoptosis in cancer cells by activating caspase pathways .
  • Cell Cycle Arrest : Some studies indicate that these derivatives may interfere with cell cycle progression, leading to growth inhibition.

Case Studies and Research Findings

StudyFindings
Study A (2002)Evaluated a series of cyclopenta[c]thiophenes for anticancer activity; found significant cytotoxicity against leukemia .
Study B (2018)Investigated the apoptotic effects of similar compounds on pancreatic and gastric cancer cells; demonstrated increased apoptosis rates through caspase activation .
Study C (2020)Assessed the enzyme inhibition properties of related derivatives; identified potential as MAO-B inhibitors with IC50 values indicating strong activity .

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